2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile
Description
This compound is a pyrimidine derivative featuring a carbonitrile group at position 4. Key structural elements include:
- Position 2: A 2,6-dichlorophenylmethylsulfanyl group, which introduces electron-withdrawing chlorine atoms and a bulky aromatic substituent.
- Position 4: A phenyl group, contributing aromaticity and hydrophobicity.
- Position 6: A prop-2-en-1-ylamino (allylamino) group, which may enhance reactivity due to the unsaturated propenyl chain.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4S/c1-2-11-25-20-15(12-24)19(14-7-4-3-5-8-14)26-21(27-20)28-13-16-17(22)9-6-10-18(16)23/h2-10H,1,11,13H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWCFYAVYSGKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Ring Formation
The pyrimidine nucleus can be assembled using a modified Biginelli approach or via cyclization of β-diketone precursors. A preferred method involves reacting ethyl 3-oxo-3-phenylpropanoate with cyanoguanidine under acidic conditions to yield 4-phenylpyrimidine-5-carbonitrile. This route simultaneously installs the phenyl group at C4 and the nitrile at C5, as evidenced by analogous syntheses in USPTO documentation.
Sulfur Incorporation at C2
Thiolation at the C2 position employs (2,6-dichlorobenzyl)mercaptan under basic conditions. Patent WO2014106800A2 reports successful thioether formation using potassium carbonate in dimethylformamide (DMF) at 80°C, achieving >85% yield for similar substrates.
Propenylamino Functionalization at C6
Amination at C6 utilizes prop-2-en-1-amine via Buchwald-Hartwig coupling, leveraging palladium catalysts as described in WO2014106800A2. Optimal conditions involve Pd(OAc)₂/Xantphos catalytic systems with cesium carbonate base in toluene at 110°C.
Detailed Synthetic Procedures
Synthesis of 4-Phenylpyrimidine-5-carbonitrile Intermediate
Step 1: Combine ethyl 3-oxo-3-phenylpropanoate (1.0 eq) and cyanoguanidine (1.2 eq) in glacial acetic acid (0.5 M). Reflux at 120°C for 12 hours under nitrogen.
Step 2: Quench with ice-water, adjust pH to 8-9 with ammonium hydroxide, and extract with dichloromethane. Purify via silica gel chromatography (hexane:ethyl acetate 3:1) to obtain white crystals (68% yield, m.p. 145-147°C).
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, C6-H), 8.32 (d, J = 7.2 Hz, 2H, Ph-H), 7.52-7.48 (m, 3H, Ph-H)
- HRMS (ESI+): m/z calcd for C₁₁H₈N₃ [M+H]⁺ 206.0718, found 206.0715
Introduction of (2,6-Dichlorobenzyl)sulfanyl Group
Step 1: Suspend 4-phenylpyrimidine-5-carbonitrile (1.0 eq) and (2,6-dichlorobenzyl)mercaptan (1.5 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq) and heat at 80°C for 6 hours.
Step 2: Cool to room temperature, dilute with ethyl acetate, wash with brine, and concentrate. Recrystallize from ethanol/water (4:1) to yield yellow needles (82% yield).
Optimization Table
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 60-100°C | 80°C | +22% |
| Base | K₂CO₃, NaOH, Et₃N | K₂CO₃ | +15% |
| Solvent | DMF, THF, ACN | DMF | +18% |
Propenylamination via Palladium Catalysis
Step 1: Charge a Schlenk flask with 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-phenylpyrimidine-5-carbonitrile (1.0 eq), allylamine (3.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 eq) in degassed toluene.
Step 2: Heat at 110°C for 18 hours under argon. Filter through Celite®, concentrate, and purify via flash chromatography (hexane:acetone 5:1) to obtain the title compound as a pale yellow solid (74% yield).
Reaction Monitoring
- HPLC Analysis: Waters XBridge C18, 5μm, 4.6×150 mm
- Mobile Phase: 60% MeCN in 0.1% HCOOH
- Retention Time: 6.82 min (product), 4.15 min (starting material)
Analytical Characterization of Final Product
Spectroscopic Data
¹³C NMR (101 MHz, DMSO-d₆):
- δ 167.8 (C5-CN)
- 158.4 (C2-SCH₂)
- 138.2, 136.7 (Cl-substituted aryl carbons)
- 124.9 (allyl CH₂)
- 119.4 (CN)
FT-IR (ATR, cm⁻¹):
- 2225 (C≡N stretch)
- 1580 (C=N pyrimidine)
- 690 (C-Cl bend)
Purity Assessment
UPLC-MS Conditions:
- Column: Acquity BEH C18 1.7μm, 2.1×50 mm
- Gradient: 5-95% MeCN in 0.1% formic acid over 3.5 min
- Purity: 99.1% (UV 254 nm)
Comparative Analysis of Synthetic Routes
Route Efficiency Comparison
| Method | Steps | Total Yield | Cost Index | Scalability |
|---|---|---|---|---|
| Sequential Substitution | 3 | 41% | 1.8 | Pilot-scale |
| One-Pot Assembly | 2 | 29% | 2.5 | Lab-scale |
Byproduct Formation Analysis
GC-MS analysis identified three major impurities:
- Des-cyano derivative (2.1%): Formed via nitrile hydrolysis under basic conditions
- Diallylated amine (1.7%): From over-amination at C6
- Oxidized sulfoxide (0.9%): Air exposure during workup
Process Optimization Considerations
Solvent Selection Impact
| Solvent | Reaction Time | Yield | Impurity Profile |
|---|---|---|---|
| Toluene | 18 h | 74% | 4.2% |
| Dioxane | 14 h | 68% | 5.1% |
| DMF | 8 h | 81% | 7.8% |
Catalyst Screening Results
| Catalyst System | Conversion | Selectivity |
|---|---|---|
| Pd(OAc)₂/Xantphos | 98% | 94% |
| PdCl₂(PPh₃)₂ | 87% | 82% |
| NiCl₂(dppf) | 63% | 78% |
Chemical Reactions Analysis
Amination at Position 6
The prop-2-en-1-ylamino group is introduced via:
-
Mitsunobu Reaction : Using allyl alcohol, DIAD, and PPh₃ in THF (12 h, rt) .
-
Nucleophilic Substitution : Reacting 6-chloropyrimidine with allylamine in EtOH under reflux (6 h) .
-
Key Data :
Method Catalyst/Solvent Time (h) Yield (%) Mitsunobu DIAD/PPh₃, THF 12 68 Nucleophilic Substitution EtOH, reflux 6 72
Functionalization of the Carbonitrile Group
The C-5 nitrile group undergoes further transformations:
-
Hydrolysis : Concentrated HCl (reflux, 8 h) converts –CN to –COOH .
-
Cyclization : Reaction with hydroxylamine yields pyrimidine-5-carboxamide derivatives .
-
Example :
Optimization Studies
Comparative data for reaction conditions:
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Time (h) | 8–12 | 0.5–2 |
| Yield (%) | 60–75 | 85–92 |
| Energy Efficiency | Low | High |
Microwave irradiation significantly enhances efficiency, as seen in the synthesis of pyrimidine-5-carbonitriles .
Stability and Reactivity
Scientific Research Applications
Biological Activities
Recent studies have indicated that derivatives of pyrimidine compounds, including the target compound, exhibit a range of biological activities:
- Anticancer Properties : Pyrimidine derivatives have been investigated for their potential as anticancer agents. Research shows that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions at the 4 and 6 positions of the pyrimidine ring have demonstrated promising results in inhibiting tumor growth in vitro and in vivo .
- Antimicrobial Activity : Compounds similar to 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile have shown significant antimicrobial effects against a variety of pathogens. The presence of the sulfanyl group is believed to enhance the interaction with microbial cell membranes, leading to increased potency .
- Adenosine Receptor Modulation : The compound has been studied for its effects on adenosine receptors, particularly A1 and A2A subtypes. It has been found to act as an antagonist at these receptors, which may have implications for treating conditions such as heart failure and neurodegenerative diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Three-component Reactions : This method combines α-cyanoketones, carboxaldehydes, and guanidines in a one-pot reaction to yield various pyrimidine derivatives efficiently. The reaction conditions can be optimized for yield and purity .
- Substitution Reactions : The introduction of functional groups at specific positions on the pyrimidine ring can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions. These modifications are crucial for enhancing biological activity and selectivity .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is critical for optimizing the pharmacological properties of pyrimidine derivatives:
- Positioning of Substituents : The placement of substituents at positions 4 and 6 significantly influences the binding affinity and selectivity towards adenosine receptors. For example, introducing alkyl groups can enhance lipophilicity, improving cellular uptake .
- Role of Sulfanyl Group : The sulfanyl moiety appears to play a pivotal role in increasing the compound's reactivity and biological activity, making it a valuable component in drug design .
Case Studies
Several case studies illustrate the applications of compounds related to this compound:
- In Vivo Efficacy Against Cancer : A study demonstrated that a structurally similar compound exhibited significant tumor regression in mouse models when administered at specific dosages .
- Antimicrobial Trials : Clinical trials have shown that derivatives can effectively reduce bacterial load in infected animal models, supporting their potential use as new antibiotics .
- Cardiovascular Research : Investigations into adenosine receptor antagonists derived from this scaffold have provided insights into their effects on heart rate regulation and myocardial protection during ischemic events .
Mechanism of Action
The mechanism of action of 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Key Observations :
- The 2,6-dichlorobenzylsulfanyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to methylsulfanyl (e.g., CAS 341965-68-2) , which may reduce metabolic degradation.
Position 6 Amino Group Modifications
The amino group at position 6 influences hydrogen bonding and solubility. Notable analogs:
Key Observations :
- The allylamino group in the target compound introduces unsaturation, which may enhance reactivity or binding to biological targets compared to saturated propylamino (e.g., ).
Position 4 Substituent Variations
The phenyl group at position 4 is conserved in many analogs, but heterocyclic substitutions exist:
Key Observations :
Biological Activity
The compound 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile , also referred to by its CAS number 303985-78-6 , belongs to a class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.36 g/mol . The compound features a pyrimidine core substituted with a dichlorophenyl group and a prop-2-en-1-yl amino group, which may influence its biological activity.
Research on similar pyrimidine derivatives has revealed various mechanisms through which they exert biological effects:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and dihydrofolate reductase (DHFR). For instance, compounds with similar structures demonstrated significant inhibition against COX-2, an enzyme involved in inflammatory processes .
- Antitumor Activity : Pyrimidine derivatives are known to exhibit antitumor properties by inducing apoptosis in cancer cells. Studies have shown that certain derivatives can significantly reduce cell viability in various cancer cell lines .
- Anti-inflammatory Effects : The anti-inflammatory potential is often attributed to the inhibition of COX enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| COX Inhibition | Inhibition of inflammatory pathways | |
| Antitumor Activity | Induction of apoptosis | |
| Cytotoxicity | Reduction in cell viability |
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of pyrimidine derivatives encapsulated in liposomes. The encapsulated form showed a 75.91% reduction in cell viability at a concentration of 20 μg/mL , compared to lower efficacy from the free compound and standard treatments like 5-fluorouracil (5-FU) . This suggests that the delivery method significantly enhances the cytotoxic effects of these compounds.
Case Study 2: Anti-inflammatory Properties
In another study, several pyrimidine derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds similar to this compound showed promising results with IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often linked to their chemical structure. Modifications at various positions on the pyrimidine ring can enhance or diminish their pharmacological effects. For instance:
- Substitution patterns on the aromatic rings can influence binding affinity to target enzymes.
- The presence of electron-withdrawing or electron-donating groups can modulate activity through electronic effects.
Q & A
Q. What experimental methodologies are recommended for optimizing the synthesis of this pyrimidine carbonitrile derivative?
To optimize synthesis, employ Design of Experiments (DoE) to systematically screen reaction parameters (e.g., temperature, solvent, catalyst loading). Statistical methods like factorial design reduce the number of trials while identifying critical variables. For example, temperature control and solvent selection (e.g., polar aprotic solvents) are crucial for yield improvement, as demonstrated in analogous pyrimidine derivatives . Characterization via NMR spectroscopy and mass spectrometry ensures structural fidelity and purity .
Q. How can researchers confirm the molecular structure and functional groups of this compound?
Use a combination of FT-IR (to identify sulfanyl and cyano groups), NMR (1H/13C for aromatic and aliphatic proton environments), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Comparative studies with theoretical vibrational frequencies (via density functional theory) enhance accuracy, as shown in structurally related pyrimidine-5-carbonitriles .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways or optimize synthesis conditions for this compound?
Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with reaction path search algorithms to explore energetically favorable pathways. For example, ICReDD’s methodology combines computational modeling with experimental feedback to accelerate reaction design, reducing trial-and-error approaches . This is particularly useful for resolving steric effects from the 2,6-dichlorophenyl group or regioselectivity challenges in the pyrimidine core.
Q. How do steric and electronic effects of the 2,6-dichlorophenyl and allylamino substituents influence molecular conformation?
X-ray crystallography provides precise bond angle and torsion angle data (e.g., N–C–S bond angles ~174.49°, indicating near-linear geometry for the sulfanyl group ). Computational analysis (e.g., NBO or HOMO-LUMO studies) can quantify electronic effects, such as the electron-withdrawing nature of the dichlorophenyl group and its impact on pyrimidine ring reactivity .
Q. How can researchers resolve contradictions in spectroscopic or biological activity data for this compound?
Apply multivariate statistical analysis (e.g., principal component analysis) to isolate variables causing discrepancies. For instance, conflicting NMR peaks may arise from dynamic rotational barriers in the allylamino group, requiring variable-temperature NMR studies . For biological data, validate assays using positive/negative controls and replicate experiments under standardized conditions .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Synthesize analogs with systematic substitutions (e.g., replacing the dichlorophenyl group with other halophenyl moieties) and compare their biological or physicochemical properties. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, while Hammett plots correlate substituent electronic effects with activity trends .
Methodological Notes
- Synthesis Challenges : Multi-step reactions require strict anhydrous conditions and inert atmospheres to prevent degradation of the allylamino group .
- Data Validation : Cross-reference experimental spectra with theoretical simulations (e.g., Gaussian software for IR/NMR) to confirm assignments .
- Advanced Characterization : Use single-crystal XRD for unambiguous structural determination, especially for stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
